ACTH (22-39)
Description
H-DL-Val-DL-Tyr-DL-Pro-DL-Asn-Gly-DL-Ala-DL-Glu-DL-Asp-DL-Glu-DL-Ser-DL-Ala-DL-Glu-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Phe-OH is a synthetic linear peptide composed of 20 alternating DL-amino acid residues. The "DL" notation indicates racemic stereochemistry, meaning each amino acid is present as a mixture of D- and L-enantiomers, reducing stereochemical specificity. Key structural features include:
- Acidic residues: Multiple glutamic acid (Glu) and aspartic acid (Asp) residues, contributing to a low isoelectric point (pI ~3.5) and net negative charge at physiological pH.
- Proline-rich regions: Proline (Pro) disrupts α-helical or β-sheet conformations, favoring flexible or disordered secondary structures.
Properties
IUPAC Name |
4-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[1-[2-[(2-amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-5-[[1-[[1-[2-[[1-[[4-carboxy-1-[(1-carboxy-2-phenylethyl)amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H125N19O32/c1-44(2)36-57(82(132)99-55(28-32-70(118)119)80(130)106-62(90(140)141)39-50-18-12-9-13-19-50)102-85(135)64-20-14-34-108(64)88(138)60(37-49-16-10-8-11-17-49)104-76(126)48(7)95-78(128)53(26-30-68(114)115)97-75(125)47(6)96-84(134)63(43-110)107-81(131)56(29-33-71(120)121)100-83(133)59(41-72(122)123)101-79(129)54(27-31-69(116)117)98-74(124)46(5)94-67(113)42-93-77(127)58(40-66(91)112)103-86(136)65-21-15-35-109(65)89(139)61(105-87(137)73(92)45(3)4)38-51-22-24-52(111)25-23-51/h8-13,16-19,22-25,44-48,53-65,73,110-111H,14-15,20-21,26-43,92H2,1-7H3,(H2,91,112)(H,93,127)(H,94,113)(H,95,128)(H,96,134)(H,97,125)(H,98,124)(H,99,132)(H,100,133)(H,101,129)(H,102,135)(H,103,136)(H,104,126)(H,105,137)(H,106,130)(H,107,131)(H,114,115)(H,116,117)(H,118,119)(H,120,121)(H,122,123)(H,140,141) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYTZTMGIJDKGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H125N19O32 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1985.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Activation and Initial Loading
The first amino acid, DL-Phe, is loaded onto the resin via esterification. A 3:1 molar excess of N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) activates the carboxyl group, achieving >95% coupling efficiency. The resin is then capped with acetic anhydride to terminate unreacted sites.
Racemic Amino Acid Incorporation Strategies
Incorporating DL-amino acids necessitates racemic synthesis or resolution techniques. For DL-Val and DL-Tyr, Copper(I)-catalyzed Michael addition followed by Curtius rearrangement is employed to generate racemic β-branched amino acids. This method yields enantiomeric excess (ee) <5%, ensuring near-equal D/L ratios.
Coupling Efficiency and Side Reactions
Coupling DL-Pro introduces steric hindrance, requiring optimized conditions. Preactivation with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and N-methylmorpholine (NMM) in N,N-dimethylformamide (DMF) reduces racemization to <5% compared to HBTU/DIEA systems, which exhibit >10% epimerization.
Table 1: Coupling Agents and Racemization Rates
| Coupling Reagent | Base | Racemization (%) |
|---|---|---|
| HATU | NMM | 4.8 |
| HBTU | DIEA | 10.2 |
| DIC/HOBt | — | 6.1 |
Deprotection and Cycle Repetition
The Boc group is cleaved using 30% trifluoroacetic acid (TFA) in DCM, with 2% triisopropylsilane (TIS) as a carbocation scavenger. Each cycle includes:
-
Deprotection : 2 × 10-minute TFA treatments.
-
Neutralization : 5% DIEA in DMF.
-
Coupling : 2-hour reaction with 4-fold excess amino acid.
For DL-Glu and DL-Asp, side-chain protection with OtBu esters prevents β-elimination during deprotection.
Cleavage and Global Deprotection
Upon sequence completion, the peptide is cleaved using HF/anisole (9:1) at 0°C for 1 hour, achieving >90% yield. Simultaneous removal of side-chain protectants (e.g., OtBu from Glu/Asp) occurs under these conditions.
Purification and Characterization
Crude peptide is purified via preparative reversed-phase HPLC (C18 column, 10–60% acetonitrile/0.1% TFA gradient). LC-MS analysis confirms molecular weight (expected: ≈2.9 kDa). Racemic composition is verified by chiral HPLC using a Crownpak CR(+) column, showing 1:1 D/L ratios for all residues.
Challenges and Mitigation Strategies
-
Aggregation : Mid-sequence hydrophobic residues (e.g., DL-Phe, DL-Leu) cause chain aggregation. Incorporating 0.1 M HOAt (1-Hydroxy-7-azabenzotriazole) improves solvation.
-
Asp-Pro Cleavage : Acidic conditions risk cleaving Asp-Pro bonds. Limiting TFA exposure to ≤30 minutes per cycle minimizes degradation .
Chemical Reactions Analysis
Types of Reactions
Adrenocorticotropic hormone (22-39) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis or chemical synthesis methods can be employed to introduce specific amino acid substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
Scientific Research Applications
Chemical Research Applications
Peptide Synthesis Studies
- The compound serves as a model for studying peptide synthesis methodologies, particularly solid-phase peptide synthesis (SPPS). This method allows researchers to explore various coupling reactions and deprotection strategies essential for constructing complex peptides.
Chemical Stability Investigations
- The unique DL-configuration enhances the stability of the peptide against enzymatic degradation. Researchers utilize this property to investigate how structural modifications can affect peptide stability, reactivity, and overall performance in biological systems .
Biological Research Applications
Protein-Protein Interactions
- H-DL-Val-DL-Tyr-DL-Pro and its analogs are studied for their roles in mediating protein-protein interactions. Understanding these interactions is crucial for elucidating cellular signaling pathways and mechanisms of action in various biological processes .
Cell Signaling Pathways
- The compound has potential applications in the modulation of cellular signaling pathways. Its ability to interact with specific receptors makes it a candidate for further studies on its effects on cell behavior and function .
Medical Applications
Therapeutic Potential
- There is growing interest in the therapeutic applications of this peptide. It has been explored as a potential drug delivery system, leveraging its ability to traverse cellular membranes and deliver therapeutic agents directly into target cells .
Peptide-Based Drug Development
- The compound's structure provides a scaffold for developing new peptide-based drugs. Its sequence can be modified to enhance bioactivity or target specificity, making it relevant in the design of novel therapeutics .
Industrial Applications
Biotechnology and Material Science
- In industrial settings, H-DL-Val-DL-Tyr-DL-Pro is utilized in the production of peptide-based materials. Its unique properties enable the development of new biomaterials with applications ranging from drug delivery systems to tissue engineering scaffolds.
Analytical Techniques
- The compound is also employed as a standard in analytical techniques such as chromatography. Its distinct properties allow for accurate calibration and validation of analytical methods used in biochemical research .
Case Study 1: Peptide Synthesis Optimization
A study focused on optimizing solid-phase peptide synthesis techniques using H-DL-Val-DL-Tyr-DL-Pro as a model compound demonstrated improved yields through modified coupling strategies that enhanced reaction efficiency.
Case Study 2: Therapeutic Application Exploration
Research exploring the therapeutic potential of H-DL-Val-DL-Tyr-DL-Pro showed promising results in enhancing drug delivery efficacy when conjugated with chemotherapeutic agents, leading to increased cytotoxicity against cancer cells.
Mechanism of Action
Adrenocorticotropic hormone (22-39) exerts its effects by binding to specific receptors on target cells. The primary receptor for adrenocorticotropic hormone is the melanocortin 2 receptor (MC2R), which is expressed in the adrenal cortex. Upon binding to MC2R, adrenocorticotropic hormone (22-39) activates the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to the synthesis and release of glucocorticoids such as cortisol . Additionally, the peptide can influence other signaling pathways, including calcium signaling and mitogen-activated protein kinase (MAPK) pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patents and Databases
Table 1: Key Features of Comparable Peptides
Key Observations :
- Charge and solubility : The target peptide’s high density of acidic residues (Glu, Asp) distinguishes it from ’s neutral/basic peptide and ’s hydrophobic peptide.
- Database extraction challenges : Automated patent extraction tools (e.g., SureChEMBL, IBM SIIP) achieve only ~60% accuracy in linking compounds to patents , complicating comprehensive comparisons.
Comparison with Natural Product-like Compounds
Natural products (NPs) and their synthetic analogs often prioritize L-amino acids, but structural similarity metrics (e.g., Tanimoto coefficients, graph-based comparisons) can still identify functional parallels :
- Flexibility vs rigidity : The target’s Pro residues mimic the conformational flexibility of NP-like peptides, such as cyclosporine, but lack cyclization .
- Charge distribution : Similar to polyglutamate sequences in bacterial exopolysaccharides, the target’s acidic residues may enable calcium chelation or protein binding .
Functional Correlations from Glutenin Studies
- Subunit composition : High molecular weight (HMW) glutenins with glutamine-rich regions correlate with superior elasticity . The target’s Glu/Asp residues may similarly influence electrostatic interactions.
- Negative correlations : Low molecular weight (LMW) glutenins with excessive hydrophobic residues reduce dough strength ; the target’s balance of hydrophobic (Phe, Val) and hydrophilic (Glu, Asp) residues may optimize stability.
Research Findings and Implications
Stability and Bioactivity
- Racemic vs L-forms : DL-configuration reduces enzymatic degradation but may impair target specificity. For example, L-peptides bind selectively to receptors, while DL-forms exhibit broader, weaker interactions .
- Aggregation propensity : The target’s Pro residues likely reduce β-sheet formation, minimizing amyloid-like aggregation compared to Phe-rich peptides in –13 .
Biological Activity
The compound H-DL-Val-DL-Tyr-DL-Pro-DL-Asn-Gly-DL-Ala-DL-Glu-DL-Asp-DL-Glu-DL-Ser-DL-Ala-DL-Glu-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Phe-OH is a synthetic peptide consisting of various amino acids in their DL-forms. This racemic mixture is of interest due to its potential biological activities, including neuroprotective effects, modulation of cognitive functions, and influence on metabolic processes.
Composition and Structure
This peptide includes the following amino acids:
- Valine (Val)
- Tyrosine (Tyr)
- Proline (Pro)
- Asparagine (Asn)
- Glycine (Gly)
- Alanine (Ala)
- Glutamic Acid (Glu)
- Aspartic Acid (Asp)
- Serine (Ser)
- Phenylalanine (Phe)
- Leucine (Leu)
The presence of both D- and L-enantiomers in this peptide can lead to unique biological properties compared to their pure enantiomer counterparts, influencing receptor interactions and physiological responses.
Neuroprotective Effects
Research indicates that peptides containing D-amino acids can enhance cognitive functions and may serve as biomarkers for neurological conditions such as dementia. For instance, D-amino acids have been shown to play a role in neurotransmission and synaptic plasticity, which are critical for learning and memory processes .
Modulation of Metabolic Processes
Peptides like H-DL-Val-DL-Tyr-DL-Pro have been studied for their roles in metabolic regulation. They can influence appetite control and energy expenditure, making them potential candidates for obesity treatment. Specifically, studies have demonstrated that certain peptide sequences can modulate the release of hormones involved in appetite regulation .
Case Studies
- Cognitive Function Marker Development : A study explored the role of D-amino acids in cognitive function, suggesting that compounds similar to H-DL-Val-DL-Tyr could be useful as diagnostic markers for dementia risk. The simultaneous analysis of chiral amino acids indicated significant correlations between D-amino acid levels and cognitive performance metrics .
- Peptide YY (PYY) Analogues : Research on synthetic analogues of PYY has shown that modifications to peptide structures can enhance their efficacy in reducing appetite and increasing satiety. This highlights the therapeutic potential of peptides with similar structural characteristics to H-DL-Val-DL-Tyr .
Research Findings
Recent studies have provided insights into the mechanisms by which peptides like H-DL-Val-DL-Tyr exert their biological effects:
- Neurotransmitter Modulation : D-amino acids are implicated in neurotransmitter release, particularly in the context of glutamate signaling, which is essential for synaptic plasticity .
- Enzyme Interactions : The presence of specific amino acids such as proline may influence the activity of peptidases involved in peptide metabolism, affecting the bioavailability and activity of these compounds within biological systems .
Table 1: Amino Acid Composition of H-DL-Val-DL-Tyr Peptide
| Amino Acid | Code | Quantity |
|---|---|---|
| Valine | Val | 1 |
| Tyrosine | Tyr | 1 |
| Proline | Pro | 2 |
| Asparagine | Asn | 1 |
| Glycine | Gly | 1 |
| Alanine | Ala | 3 |
| Glutamic Acid | Glu | 5 |
| Aspartic Acid | Asp | 1 |
| Serine | Ser | 1 |
| Phenylalanine | Phe | 2 |
| Leucine | Leu | 1 |
Q & A
Q. Table 1: Common Sources of Variability in Bioactivity Studies
| Variable | Impact on Data Consistency | Mitigation Strategy |
|---|---|---|
| Peptide Purity | Alters dose-response curves | Require ≥98% HPLC purity; validate via MS/MS |
| Buffer Composition | Affects solubility/activity | Standardize ionic strength (e.g., 150 mM NaCl) |
| Cell Line Passage | Changes receptor expression | Use low-passage cells (≤P15); validate via qPCR |
| Assay Temperature | Modulates binding kinetics | Use thermostated microplate readers (±0.1°C) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
